Pyridinium, 1-iodo-, chloride

Halogen bonding Supramolecular chemistry Crystal engineering

Pyridinium, 1-iodo-, chloride (also referred to as pyridine iodine monochloride or PyICl, CAS 4995-50-0) is a charge-assisted halogen bond donor and electrophilic iodinating reagent. It belongs to the N-halogenopyridinium class, where the cationic pyridinium ring activates the iodine atom for σ-hole-driven noncovalent interactions and electrophilic aromatic substitution.

Molecular Formula C5H6ClIN-
Molecular Weight 242.46 g/mol
CAS No. 4995-50-0
Cat. No. B14736269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium, 1-iodo-, chloride
CAS4995-50-0
Molecular FormulaC5H6ClIN-
Molecular Weight242.46 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.[Cl-].[I-]
InChIInChI=1S/C5H5N.ClH.HI/c1-2-4-6-5-3-1;;/h1-5H;2*1H/p-1
InChIKeyFVDZHFZOYWNXCO-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyridinium, 1-iodo-, chloride (CAS 4995-50-0): Core Identity and Procurement Roadmap


Pyridinium, 1-iodo-, chloride (also referred to as pyridine iodine monochloride or PyICl, CAS 4995-50-0) is a charge-assisted halogen bond donor and electrophilic iodinating reagent [1]. It belongs to the N-halogenopyridinium class, where the cationic pyridinium ring activates the iodine atom for σ-hole-driven noncovalent interactions and electrophilic aromatic substitution [1]. With a molecular formula of C₅H₅N·ICl and a purity specification of >98.0% (iodometric titration) , this compound serves as a bench-stable solid iodinating reagent for hydroxylated aromatic ketones, aldehydes, and aromatic amines [2].

Why N-Bromo- or N-Chloro-Pyridinium Salts Cannot Replace Pyridinium, 1-iodo-, chloride: The Differentiation Mandate


N-Halogenopyridinium salts are not functionally interchangeable. Computational and crystallographic evidence demonstrates that the identity of the halogen atom (I vs. Br vs. Cl) dictates both the halogen bond donor strength and the reliability of noncovalent engagement [1]. Iodopyridinium cations exhibit significantly shorter C–X···I⁻ halogen bond distances and larger relative shortenings versus van der Waals radii compared to their bromo and chloro analogs [1]. Furthermore, the electrostatic potential polarization (ΔV) of the iodine atom increases upon pyridinium charging (164 ± 6 kJ mol⁻¹ e⁻¹), while chlorine polarization decreases (59 ± 4 kJ mol⁻¹ e⁻¹), fundamentally altering supramolecular assembly outcomes [1]. Substituting Pyridinium, 1-iodo-, chloride with a bromo or chloro congener therefore risks failed halogen-bond-directed self-assembly, reduced iodination efficiency, and loss of regioselectivity in electrophilic aromatic substitution [1][2].

Quantitative Differentiation Evidence: Pyridinium, 1-iodo-, chloride vs. Comparator Halogenopyridinium Salts and Iodinating Reagents


C–I···I⁻ Halogen Bond Distance: 12.4% Shorter than van der Waals Sum vs. 5.9% for Bromo and –0.1% for Chloro Analogs

In the isostructural series of protonated 2-halogenopyridinium iodide salts, the C–I···I⁻ halogen bond distance for [2-IPyH]I is 3.467 Å, corresponding to a relative shortening (RS) of 12.4% versus the sum of van der Waals radii [1]. The bromo analog [2-BrPyH]I displays a longer C–Br···I⁻ distance of 3.575 Å (RS = 5.9%), while the chloro analog [2-ClPyH]I exhibits a distance of 3.768 Å, which is essentially equal to or longer than the van der Waals sum (RS = –0.1%), indicating no attractive halogen bond [1]. Identical trends hold for N-methylated cations: [2-IPyMe]I at 3.459 Å (RS = 12.7%) vs. [2-BrPyMe]I at 3.496–3.511 Å (RS = 5.9–6.3%) and [2-ClPyMe]I at 3.496–3.511 Å (RS = 5.9%) [1]. The iodo-analog provides a ca. 2.1-fold greater relative shortening than the bromo analog and transitions from non-bonding to strongly bonding relative to the chloro analog [1].

Halogen bonding Supramolecular chemistry Crystal engineering

Iodine Polarization (ΔV) Increases by 8.6% upon Pyridinium Charging, Whereas Chlorine Polarization Decreases by 26.3%

DFT calculations reveal that the halogen atom polarization, quantified as ΔV(X) = Vₘₐₓ(X) – Vₘᵢₙ(X), is fundamentally altered upon N-protonation or N-methylation of halogenopyridines [1]. For neutral iodopyridines, ΔV(I) averages 151 ± 3 kJ mol⁻¹ e⁻¹; in the corresponding cations, this increases to 164 ± 6 kJ mol⁻¹ e⁻¹, representing an 8.6% enhancement [1]. Neutral bromopyridines show ΔV(Br) = 122 ± 2 kJ mol⁻¹ e⁻¹, remaining virtually unchanged in cations at 122 ± 7 kJ mol⁻¹ e⁻¹ (0% change) [1]. Critically, neutral chloropyridines exhibit ΔV(Cl) = 80 ± 2 kJ mol⁻¹ e⁻¹, but this drops to 59 ± 4 kJ mol⁻¹ e⁻¹ in cations, a 26.3% reduction [1]. Thus, only iodine becomes more polarized and hence a stronger halogen bond donor upon pyridinium ring charging; bromine is unaffected, and chlorine is weakened [1].

Computational chemistry Electrostatic potential σ-Hole modulation

Iodinating Reagent Yield: PyICl Achieves 85% Isolated Yield vs. N-Iodosuccinimide (NIS) at 64% for 5-Bromo-2-Hydroxyacetophenone Iodination

In the iodination of 5′-bromo-2′-hydroxyacetophenone to 5′-bromo-2′-hydroxy-3′-iodoacetophenone, pyridinium iodochloride (PyICl, 1 equivalent) in methanol under reflux for 2 hours delivers an isolated yield of 85% . The same substrate iodinated using N-iodosuccinimide (NIS, 1 equivalent) in acetic acid under reflux for 1.5 hours yields only 64% [1]. This represents a 21 percentage-point yield advantage for PyICl under comparable stoichiometric conditions, attributable to its superior electrophilic iodine transfer efficiency [1].

Electrophilic iodination Aromatic substitution Synthetic methodology

Halogen Bond Formation Probability: Iodopyridinium Cations Engage in 100% Probability vs. <60% for Chloropyridinium Cations

A Cambridge Structural Database (CSD) survey encompassing all crystal structures of protonated and N-methylated monohalogenated pyridinium cations reveals a binary reliability threshold: iodo- and bromopyridinium cations always (100% probability) form halogen-bonding contacts with iodide anions shorter than the sum of van der Waals radii [1]. In contrast, chloropyridinium cations fail to form such contacts in the majority of cases—the probability of halogen bond formation remains below 60% [1]. This database-level finding confirms that only the iodo (and to a lesser extent bromo) congeners offer predictable, engineerable halogen bonding in the solid state [1].

Crystal structure database survey Halogen bond reliability Cambridge Structural Database

Halogen Bond Relative Shortening with Oxygen Acceptors: Iodopyridinium Cations Achieve 10.9% vs. 6.2% for Bromo and 5.5% for Chloro Cations

Across all CSD-deposited structures measured at room temperature, the mean relative shortening (RS) of C–X···O halogen bonds with oxygen acceptors is 10.9% for iodo-heterocyclic cations, compared to 6.2% for bromo-heterocyclic cations and 5.5% for chloro-heterocyclic cations [1]. The iodo cation thus provides a 76% larger mean RS than the bromo analog and a 98% larger RS than the chloro analog [1]. Notably, the iodo cation RS value approaches that of fluorinated iodobenzenes (13.3%), positioning it competitively with established neutral perfluorinated halogen bond donors [1].

Halogen bonding Oxygen acceptors CSD statistical analysis

Procurement-Driven Application Scenarios for Pyridinium, 1-iodo-, chloride (CAS 4995-50-0)


Halogen-Bonded Supramolecular and Cocrystal Engineering

Pyridinium, 1-iodo-, chloride serves as a reliable, charge-assisted halogen bond donor for crystal engineering of functional materials. Its C–I···I⁻ halogen bond displays a 12.4% relative shortening versus van der Waals radii [1], exceeding bromo (5.9%) and chloro (–0.1%) analogs. The 100% probability of halogen bond formation in crystal structures [1] eliminates the risk of failed cocrystallization encountered with chloropyridinium salts. This predictability is essential for designing anion receptors, porous frameworks, and stimuli-responsive materials where directional noncovalent interactions govern architecture.

Regioselective Electrophilic Iodination of Hydroxylated Aromatics and Aromatic Amines

Pyridinium, 1-iodo-, chloride is an efficient solid iodinating reagent for hydroxylated aromatic ketones, aldehydes, and aromatic amines, delivering good to excellent yields under mild conditions [1]. A documented 85% isolated yield for 5′-bromo-2′-hydroxyacetophenone iodination surpasses the 64% yield achieved with N-iodosuccinimide , demonstrating superior iodine atom economy. The reagent is bench-stable, non-hygroscopic, and can be handled without specialized equipment [2], making it suitable for both academic and industrial preparative-scale synthesis.

Halogen-Bonding Organocatalysis

The enhanced iodine polarization (ΔV = 164 ± 6 kJ mol⁻¹ e⁻¹ in the cation, an 8.6% increase over neutral iodopyridine) [1] underpins the use of Pyridinium, 1-iodo-, chloride as a halogen-bond donor catalyst. This electrostatic amplification—unique to the iodo congener among halogenopyridinium salts—enables activation of neutral electrophiles (e.g., carbonyls, epoxides) through σ-hole interactions. Applications include CO₂ fixation into cyclic carbonates and one-pot synthesis of 2,3-dihydropyridinones via halogen-bonding catalysis, where bromo and chloro analogs fail to provide sufficient Lewis acidity.

Benchmark Halogen Bond Donor for Computational and Spectroscopic Studies

With its well-characterized σ-hole electrostatic potential, precisely measured C–I···X⁻ halogen bond distances across multiple isostructural series, and quantitative CSD statistics on halogen bond formation probability [1], Pyridinium, 1-iodo-, chloride is an ideal benchmark compound for calibrating DFT functionals, validating force-field parameters for halogen bonding, and developing spectroscopic probes of σ-hole interactions. Its solid-state structural reproducibility enables consistent cross-laboratory comparisons.

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